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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994

Disclaimer: This document provides a comprehensive overview of the spectroscopic
characterization of the imidazo[1,5-a]pyridine core. Direct experimental spectroscopic data for
5-Methylimidazo[1,5-a]pyridine is limited in the reviewed literature. Therefore, this guide
presents data from closely related analogs, primarily 3-methylimidazo[1,5-a]pyridine and the
parent imidazo[1,5-a]pyridine, to provide a representative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the
structural elucidation of organic molecules. The following tables summarize the expected H
and 3C NMR chemical shifts for the imidazo[1,5-a]pyridine scaffold, based on reported data for
analogous compounds.

Table 1: Representative *H NMR Spectroscopic Data
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Assignment (based

Chemical Shift () o Coupling Constant  on 3-
Multiplicity L.

ppm (J) Hz ethylimidazo[1,5-
a]pyridine)[1]

8.10 d 6.6 H-5[1]

7.49 d 8.9 H-8[1]

7.26 s H-1[1]

6.70 t H-7[1]

6.61 t 6.0 H-6[1]
CHs (Expected for 5-

~2.4 S

Methyl)

Table 2: Representative 133C NMR Spectroscopic Data

Chemical Shift () ppm (DMSO-de)

Assignment (based on 3-ethylimidazo[1,5-

a]pyridine)[1]

139.5 C-3[1]

129.8 C-8a[1]

121.6 C-5[1]

118.1 C-1[1]

117.9 C-8[1]

117.6 C-7[1]

111.8 C-6[1]

~18.0 CHs (Expected for 5-Methyl)[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data

Parameter Value
Chemical Formula CsHsN2
Molecular Weight 132.16 g/mol
[M+H]* (Calculated) 133.0760

Electrospray lonization (ESI) is commonly used.

[1](3]

lonization Mode

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule based on the
absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data

- ber ( ) Assignment (based on related
avenumber (cm~*
imidazo[1,5-a]pyridines)[1]

~3100-3000 C-H stretching (aromatic)[1]

~2950-2850 C-H stretching (aliphatic - methyl group)[1]
~1640-1450 C=C and C=N stretching (aromatic rings)[1]
~1370-1350 C-H bending (methyl group)[1]

~1250-1000 C-N stretching[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule.
Imidazo[1,5-a]pyridines are known to be fluorescent and their photophysical properties are of
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interest.[3][4]

Table 5: Representative UV-Vis Absorption Data

Amax (nm) (based on imidazo[1,5-
Solvent -
a]pyridine)[4]

Dichloromethane (DCM) ~323, ~380 (shoulder)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
imidazo[1,5-a]pyridine derivatives, compiled from various research articles.

NMR Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) as an internal
standard.[1][3][5] *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.[5] Chemical shifts (&) are reported in parts per million (ppm)
relative to TMS.[3][4] Spin multiplicities are described as s (singlet), d (doublet), t (triplet), m
(multiplet), etc., with coupling constants (J) given in Hertz (Hz).[3][5]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using a time-of-flight (TOF) or
Orbitrap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1][3][6] The
calculated mass for the protonated molecule ([M+H]*) is compared to the experimentally found
value.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The
sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance
(ATR) accessory with a ZnSe crystal.[1] The spectrum is typically recorded over a range of
4000-400 cm~t.
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UV-Vis Spectroscopy

Absorption spectra are measured on a UV-Vis spectrophotometer.[3] The compound is
dissolved in a suitable solvent, such as dichloromethane (DCM), to a concentration of
approximately 10~> M.[4] Spectra are recorded in a quartz cuvette.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of an imidazo[1,5-a]pyridine derivative.
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Caption: General workflow for the synthesis and spectroscopic analysis of 5-
Methylimidazo[1,5-a]pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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